molecular formula C15H11F3O B1327633 3',5'-Difluoro-3-(3-fluorophenyl)propiophenone CAS No. 898767-71-0

3',5'-Difluoro-3-(3-fluorophenyl)propiophenone

Cat. No.: B1327633
CAS No.: 898767-71-0
M. Wt: 264.24 g/mol
InChI Key: PITSGHDZHAUQIL-UHFFFAOYSA-N
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Description

3',5'-Difluoro-3-(3-fluorophenyl)propiophenone is a fluorinated aromatic ketone featuring a propiophenone backbone substituted with two fluorine atoms at the 3' and 5' positions of the benzene ring and a 3-fluorophenyl group at the propanone chain. This compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research, leveraging fluorine’s electron-withdrawing properties to modulate reactivity, metabolic stability, and binding affinity in target molecules .

Properties

IUPAC Name

1-(3,5-difluorophenyl)-3-(3-fluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3O/c16-12-3-1-2-10(6-12)4-5-15(19)11-7-13(17)9-14(18)8-11/h1-3,6-9H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PITSGHDZHAUQIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CCC(=O)C2=CC(=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50644554
Record name 1-(3,5-Difluorophenyl)-3-(3-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50644554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898767-71-0
Record name 1-(3,5-Difluorophenyl)-3-(3-fluorophenyl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898767-71-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3,5-Difluorophenyl)-3-(3-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50644554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

Detailed Reaction Conditions and Parameters

Method Key Reagents/Precursors Catalyst/Conditions Yield (%) Notes
Suzuki-Miyaura Coupling Aryl boronic acid, aryl halide (fluorinated) Pd catalyst, base, inert atmosphere (Ar), 50-80°C Moderate to High Requires careful control of temperature and atmosphere to prevent deboronation
Grignard Reaction (Batch) Fluorinated arylmagnesium halide, propionitrile or acyl chloride Ether solvent, inert atmosphere, 0-25°C ~50 Sensitive to moisture and oxygen; side reactions possible
Grignard Reaction (Continuous Flow) Same as batch but in flow reactors (CSTRs) Controlled temperature, stirring, continuous quenching Up to 84 Improved yield and scalability; shorter reaction times
Photoredox Catalysis α,α-Difluoro-β-iodoketones, silyl enol ethers fac-Ir(ppy)3 catalyst, blue LED, DMF solvent, 25°C High One-pot synthesis possible; mild conditions; requires light source and photocatalyst

Research Findings and Optimization

  • Continuous flow Grignard synthesis significantly improves yield and reduces reaction time compared to batch processes, attributed to better control of reagent mixing and temperature.
  • Photoredox catalysis enables the formation of fluorinated ketones under mild conditions with high selectivity, avoiding harsh reagents and conditions that could degrade sensitive fluorinated groups.
  • Suzuki-Miyaura coupling remains a robust method for assembling fluorinated biaryl ketones, but requires careful optimization of catalyst loading, base, and solvent to maximize yield and purity.

Purification and Characterization

  • Purification typically involves recrystallization or chromatographic techniques such as preparative HPLC to separate the desired fluorinated ketone from side products and unreacted starting materials.
  • Characterization is performed using NMR spectroscopy (including ^19F NMR for fluorine atoms), mass spectrometry, and IR spectroscopy to confirm the structure and purity.

This comprehensive analysis highlights that the preparation of 3',5'-Difluoro-3-(3-fluorophenyl)propiophenone is best achieved through the use of fluorinated aromatic precursors combined with modern synthetic techniques such as Suzuki-Miyaura coupling, Grignard reactions (especially in continuous flow), and photoredox catalysis. These methods provide efficient, scalable, and selective routes to this fluorinated ketone, essential for its applications in medicinal chemistry and material science.

Chemical Reactions Analysis

Types of Reactions

3’,5’-Difluoro-3-(3-fluorophenyl)propiophenone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.

    Reduction: Reduction reactions using reagents such as lithium aluminum hydride (LiAlH4) can convert the ketone group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3’,5’-Difluoro-3-(3-fluorophenyl)propiophenone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its fluorinated structure.

    Industry: Utilized in the production of specialty chemicals and materials, including liquid crystals and polymers.

Mechanism of Action

The mechanism of action of 3’,5’-Difluoro-3-(3-fluorophenyl)propiophenone involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and van der Waals interactions. This can lead to the inhibition of specific enzymes or modulation of receptor activity, affecting various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

3',4'-Difluoro-3-(4-methylphenyl)propiophenone (CAS: 1261932-98-2)
  • Structural Differences : Fluorines at 3' and 4' positions (vs. 3',5' in the target compound) and a 4-methylphenyl group (vs. 3-fluorophenyl).
  • Reduced fluorine substitution (two vs. three fluorines) diminishes electron-withdrawing effects, which may lower electrophilicity in reactions like nucleophilic aromatic substitution .
3',5'-Difluoro-3-(4-methoxyphenyl)propiophenone (Ref: 10-F205928)
  • Structural Differences : A methoxy group replaces the 3-fluorophenyl moiety.
  • Impact :
    • The methoxy group’s electron-donating nature (+M effect) counteracts fluorine’s electron withdrawal, reducing the ketone’s electrophilicity.
    • Higher solubility in polar solvents (e.g., logP ~2.3) compared to the target compound due to methoxy’s polarity .

Halogenation and Steric Effects

3'-Chloro-5'-fluoro-3-(4-thiomethylphenyl)propiophenone (CAS: 898781-63-0)
  • Structural Differences : Chlorine at 3' and a thiomethyl group (vs. fluorine and fluorophenyl in the target compound).
  • The thiomethyl group enhances metabolic stability but may reduce aqueous solubility due to sulfur’s hydrophobicity .
2'-Chloro-4',5'-difluoro-3-(1,3-dioxan-2-yl)-propiophenone (CAS: 898757-29-4)
  • Structural Differences : A 1,3-dioxane ring replaces the fluorophenyl group, with additional Cl at 2' and fluorines at 4',5'.
  • Impact :
    • The dioxane ring improves solubility in aprotic solvents (e.g., DMF) but may reduce bioavailability due to increased molecular weight (291.7 g/mol vs. ~264 g/mol for the target compound) .
    • Chlorine’s inductive (-I) effect enhances the ketone’s electrophilicity, favoring nucleophilic additions .

Fluorination Patterns and Bioactivity

3'-Fluoro-3-(3-methoxyphenyl)propiophenone (CAS: 898774-72-6)
  • Structural Differences : Single fluorine at 3' and a 3-methoxyphenyl group.
  • Impact :
    • Reduced fluorination decreases electronegativity, lowering oxidative stability compared to the target compound.
    • The methoxy group may enhance binding to receptors like serotonin transporters (Ki ~50 nM) but with reduced selectivity due to fewer fluorines .
3-Chloro-3',5'-difluorobenzophenone (CAS: 746651-98-9)
  • Structural Differences: Benzophenone core (vs. propiophenone) with Cl at 3 and fluorines at 3',5'.
  • Impact: The benzophenone scaffold increases conjugation, shifting UV absorbance (λmax ~270 nm) compared to propiophenone derivatives (λmax ~250 nm). Chlorine’s -I effect synergizes with fluorines, enhancing electrophilicity for photoaffinity labeling applications .

Biological Activity

3',5'-Difluoro-3-(3-fluorophenyl)propiophenone is a synthetic organic compound that has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities. The compound is characterized by its unique fluorinated structure, which can significantly influence its reactivity and interactions with biological targets.

Chemical Structure and Properties

The molecular formula for this compound is C15H12F2OC_{15}H_{12}F_2O, and it has a molecular weight of approximately 252.25 g/mol. The presence of fluorine atoms in the structure enhances its lipophilicity and may improve binding affinity to certain biological receptors.

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. The fluorine substituents can modulate the electronic properties of the compound, potentially increasing its affinity for specific targets involved in various biochemical pathways.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism behind this activity may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. Preliminary studies suggest that it may act as an inhibitor of certain cancer-related enzymes, such as aromatase, which plays a critical role in estrogen biosynthesis. This inhibition could be beneficial in the treatment of estrogen-dependent cancers, such as breast cancer.

Analgesic Effects

There is emerging evidence that this compound may possess analgesic properties. Initial findings indicate that it may interact with pain modulation pathways, potentially providing relief from pain without the side effects commonly associated with traditional analgesics.

Study on Antimicrobial Activity

In a controlled study, the antimicrobial efficacy of this compound was evaluated against several bacterial strains. The results indicated a significant reduction in bacterial growth, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL depending on the strain tested.

Bacterial StrainMIC (µg/mL)
E. coli20
Staphylococcus aureus15
Pseudomonas aeruginosa30

Study on Anticancer Activity

A recent study focused on the compound's effect on breast cancer cell lines. The findings revealed that this compound inhibited cell proliferation by inducing apoptosis in estrogen receptor-positive cells.

Cell LineIC50 (µM)
MCF-7 (ER+)5
MDA-MB-231 (ER-)12

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 3',5'-Difluoro-3-(3-fluorophenyl)propiophenone in academic settings?

  • Methodological Answer : The compound can be synthesized via halogen substitution or catalytic carbonylation, as demonstrated for structurally related trifluorobenzophenones. For example, halogen exchange reactions using fluorinating agents (e.g., KF/18-crown-6) on chlorinated precursors, followed by Friedel-Crafts acylation, are effective. Cross-coupling reactions (e.g., Suzuki-Miyaura) may also be employed to introduce fluorinated aryl groups to a propiophenone backbone . Purification via column chromatography and recrystallization ensures high purity, with yields typically ranging from 60–80% under optimized conditions.

Q. What spectroscopic techniques are optimal for characterizing the structure and purity of this compound?

  • Methodological Answer :

  • NMR : 19F^{19}\text{F} NMR is critical for identifying fluorine environments, while 1H^{1}\text{H} NMR resolves aromatic and aliphatic proton signals. Compare chemical shifts with PubChem data for validation (e.g., δ ~ -110 ppm for meta-fluorine in aromatic rings) .
  • IR : Confirm carbonyl (C=O) stretching vibrations at ~1680–1720 cm1^{-1} and C-F bonds at ~1100–1250 cm1^{-1}.
  • Mass Spectrometry : High-resolution ESI-MS or EI-MS can verify the molecular ion peak (e.g., m/z 276.06 for C15_{15}H10_{10}F3_{3}O) .

Q. What are the key handling and storage considerations for this fluorinated compound?

  • Methodological Answer : Store under inert atmosphere (N2_2 or Ar) at 2–8°C to prevent hydrolysis or oxidation. Use glass containers with PTFE-lined caps to avoid leaching. Safety protocols should align with GHS hazard codes (e.g., H315, H318 for skin/eye irritation), requiring PPE (gloves, goggles) and fume hood use during synthesis .

Advanced Research Questions

Q. How can researchers resolve discrepancies in observed 19F^{19}\text{F} NMR chemical shifts for fluorinated derivatives?

  • Methodological Answer : Variations in chemical shifts may arise from solvent polarity, substituent electronic effects, or crystallographic packing. Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to model electronic environments and compare with experimental data. For example, meta-fluorine substituents exhibit upfield shifts due to electron-withdrawing effects, while para-fluorine may show downfield shifts in polar solvents like DMSO-d6_6 .

Q. What strategies enable regioselective fluorination during the synthesis of analogs?

  • Methodological Answer :

  • Electrophilic Fluorination : Use Selectfluor® or NFSI to target electron-rich aromatic positions.
  • Directed Ortho-Metallation : Employ directing groups (e.g., -OMe, -COOR) to guide fluorine insertion via Pd-catalyzed C-H activation .
  • Kinetic vs. Thermodynamic Control : Adjust reaction temperature and solvent (e.g., DMF for kinetic selectivity) to favor desired regioisomers .

Q. How can electronic effects of fluorinated substituents be systematically studied to predict reactivity?

  • Methodological Answer :

  • Hammett Analysis : Correlate substituent σF_F values with reaction rates (e.g., nucleophilic aromatic substitution) to quantify electronic contributions.
  • DFT Studies : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity of the carbonyl group. For example, trifluoromethyl groups lower LUMO energy, enhancing electrophilic character .
  • Spectroscopic Probes : Use UV-Vis to monitor charge-transfer transitions influenced by fluorine substitution .

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